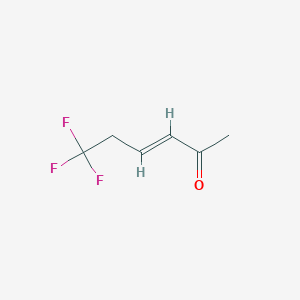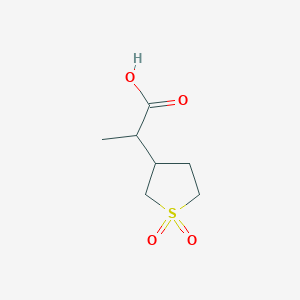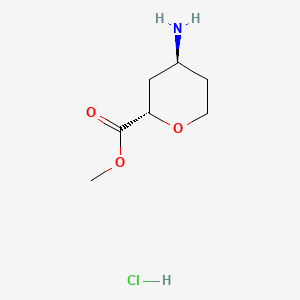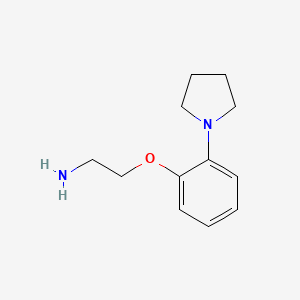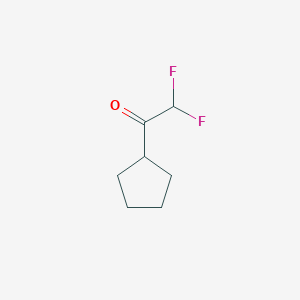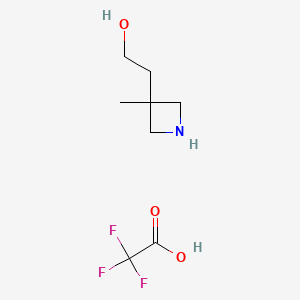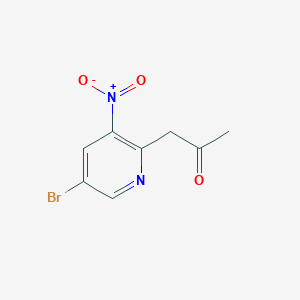
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one is a chemical compound with the molecular formula C8H7BrN2O3 and a molecular weight of 259.06 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring, along with a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the propan-2-one group. One common method involves the following steps:
Bromination: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring.
Nitration: The brominated pyridine derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Introduction of Propan-2-one Group: The final step involves the reaction of the brominated and nitrated pyridine derivative with a suitable reagent, such as acetone, under basic conditions to introduce the propan-2-one moiety
Análisis De Reacciones Químicas
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and nitro groups play a crucial role in its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-(5-Bromo-3-nitropyridin-2-yl)piperazine: This compound has a piperazine ring instead of the propan-2-one moiety, which may result in different chemical and biological properties.
1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H7BrN2O3 |
|---|---|
Peso molecular |
259.06 g/mol |
Nombre IUPAC |
1-(5-bromo-3-nitropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)2-7-8(11(13)14)3-6(9)4-10-7/h3-4H,2H2,1H3 |
Clave InChI |
JWHQKMNAFIDDTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


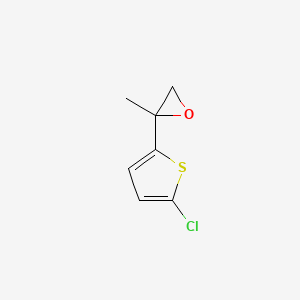
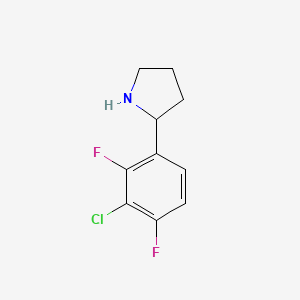
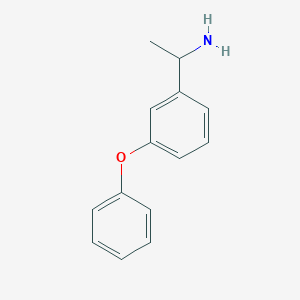
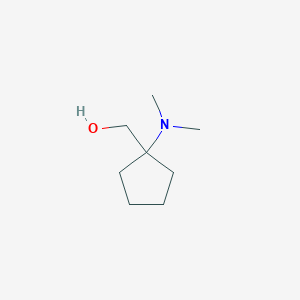
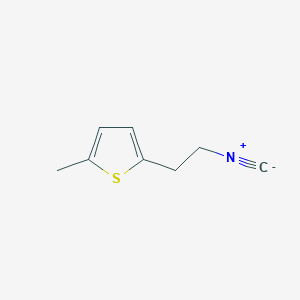
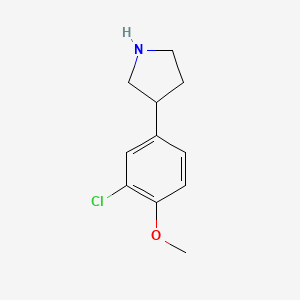
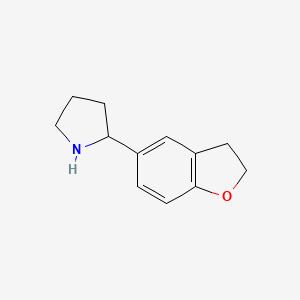
![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
